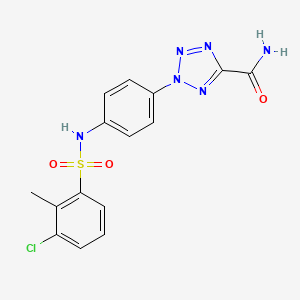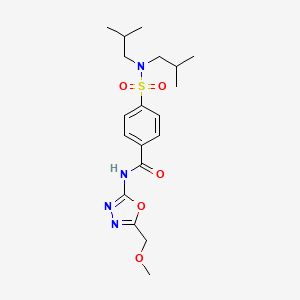![molecular formula C7H7N3S3 B2852285 5-[(Thien-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine CAS No. 852933-95-0](/img/structure/B2852285.png)
5-[(Thien-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Thien-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine, also known as 5-TMTD, is an organosulfur compound with a wide range of applications in scientific research. It has been used in the synthesis of various heterocyclic compounds and has been studied for its potential applications in drug development and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antiproliferative Properties
A series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were synthesized to explore their biological activities. Some compounds exhibited significant antimicrobial activity against S. epidermidis, and others showed promising DNA protective ability against oxidative damage. Notably, certain compounds demonstrated cytotoxicity on cancer cell lines, indicating potential for chemotherapy enhancement with minimal cytotoxicity against cancer cells (Gür et al., 2020).
Synthesis and Structural Analysis
Studies have shown the synthesis and characterization of 1,3,4-thiadiazole derivatives using various methods, including reactions catalyzed by Mn(II). These compounds were analyzed for their structural stability and interactions, providing insights into their chemical properties and potential applications in material science (Dani et al., 2013).
Ultrasound-Assisted Synthesis
Ultrasound has been used as an efficient method for synthesizing 1,3,4-thiadiazole derivatives, showcasing an alternative to conventional synthesis methods. This approach not only improved the efficiency of the reactions but also provided a comparison between experimental and computational data to optimize synthesis processes (Erdogan, 2018).
Quantum Chemical Analysis
Research into N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines revealed the nature of noncovalent interactions within these compounds. Through crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis, insights into the stabilization mechanisms of their crystal structures were gained, highlighting the significance of hydrogen bonding and other noncovalent interactions (El-Emam et al., 2020).
Anticancer and Anti-inflammatory Agents
Derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their anticancer and anti-inflammatory activities. Some compounds showed promising results against various cancer cell lines and inflammation models, indicating their potential as therapeutic agents (Bhati et al., 2008).
Antiviral Activity
Newly synthesized 1,3,4-thiadiazole sulfonamides demonstrated specific antiviral activities, suggesting their potential application in developing antiviral therapies. These compounds showed efficacy against tobacco mosaic virus, highlighting the versatility of thiadiazole derivatives in pharmaceutical research (Chen et al., 2010).
Eigenschaften
IUPAC Name |
5-(thiophen-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S3/c8-6-9-10-7(13-6)12-4-5-2-1-3-11-5/h1-3H,4H2,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGRQFSVJGXNSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CSC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate](/img/structure/B2852203.png)
![N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2852204.png)
![Ethyl 2-[2-[2-(2,4-difluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2852205.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-pivalamidothiophene-3-carboxylate](/img/structure/B2852206.png)

![1-[4-(7-Azabicyclo[2.2.1]heptan-7-ylmethyl)phenyl]ethanone](/img/structure/B2852208.png)
![Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/no-structure.png)
![2-chloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2852210.png)
![N-(2-fluorophenyl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2852215.png)
![2-(4-ethoxyphenoxy)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2852219.png)
![ethyl N-[(5-methylpyridin-2-yl)carbamothioyl]carbamate](/img/structure/B2852220.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-methoxybenzamide](/img/structure/B2852221.png)


